4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Catalog No.
S3318397
CAS No.
84907-55-1
M.F
C16H10O2
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

CAS Number

84907-55-1

Product Name

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

IUPAC Name

4-[2-(4-formylphenyl)ethynyl]benzaldehyde

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C16H10O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H

InChI Key

IZJKYSQCRNPJHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C=O

Covalent Organic Frameworks (COFs)

  • Ligand for COF synthesis: 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde acts as a key building block for the construction of covalent organic frameworks (COFs). These highly porous materials possess well-defined structures and tunable properties, making them attractive for applications in gas storage, separation, and catalysis .
  • Imine-linked COFs: Research has shown that 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde can be used to create COFs with dual-pore structures through imine linkages. These COFs can immobilize enzymes like lipase PS, enabling them to perform enantioselective reactions on racemic secondary alcohols .

Photocatalysis

  • Hydrogen peroxide production: Studies have demonstrated that 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde can react with trimethyltriazine to form COFs that exhibit photocatalytic activity. These COFs can generate hydrogen peroxide (H2O2) under light irradiation, showcasing potential applications in solar energy conversion .

Fluorescent Macromolecules

  • Synthesis of fluorescent materials: 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde serves as a precursor in the synthesis of fluorescent macromolecules. A Rothmund reaction between this molecule and a pyrrole derivative followed by boron complexation leads to the formation of ethynyl-linked boron dipyrromethenes. These materials exhibit promising fluorescence properties with a quantum yield of 32% .

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde, also known as 4,4'-(1,2-Ethynediyl)dibenzaldehyde, is an organic compound with the molecular formula C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol. This compound features two aldehyde functional groups attached to a central ethyne (acetylene) linkage between two phenyl rings. It is classified as a diphenylacetylene derivative and is notable for its applications in the synthesis of covalent organic frameworks (COFs), fluorescent dyes, and as a ligand in various

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde exhibits significant reactivity due to its aldehyde groups. Key reactions include:

  • Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.
  • Formation of Imine Linkages: It can react with amines to form imines, which are crucial in synthesizing COFs .
  • Coupling Reactions: The ethynyl functionality allows for Sonogashira coupling with other aryl halides, leading to the formation of complex organic structures .

While specific biological activity data on 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde is limited, its derivatives and related compounds have been studied for various biological applications. For instance, COFs synthesized using this compound can be utilized for enzyme immobilization and biocatalysis, enhancing the efficiency of reactions involving racemic secondary alcohols .

The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde typically involves the following steps:

  • Sonogashira Coupling: The compound can be synthesized through the Sonogashira coupling reaction between 4-bromobenzaldehyde and 4-ethynylbenzaldehyde in the presence of palladium catalysts and copper(I) iodide under an inert atmosphere.
  • Purification: The product is purified using column chromatography to yield white crystals with a reported yield of approximately 65% .

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde has several notable applications:

  • Covalent Organic Frameworks: It serves as a building block for COFs used in catalysis and gas storage due to its ability to form stable networks .
  • Fluorescent Dyes: The compound can be utilized in synthesizing fluorescent macromolecules with significant quantum yields .
  • Biocatalysis: Its derivatives are employed in enzyme immobilization techniques that enhance reaction selectivity and efficiency .

Research indicates that 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde interacts effectively with various substrates in catalytic processes. Studies have demonstrated its ability to immobilize enzymes like lipase PS within COFs, achieving significant conversion rates in asymmetric synthesis reactions . Additionally, it has been explored for photocatalytic applications involving hydrogen peroxide production under visible light irradiation .

Several compounds share structural similarities with 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-EthynylbenzaldehydeContains one ethynyl group and one aldehydePrecursor for synthesizing 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde .
DiphenylacetyleneTwo phenyl rings linked by a triple bondLacks aldehyde functionality; used in polymerization reactions.
BenzaldehydeSimple aromatic aldehydeServes as a fundamental building block in organic synthesis but lacks ethynyl linkages.

XLogP3

2.9

Wikipedia

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Dates

Modify: 2023-08-19
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021

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